Macranthoidin B
Übersicht
Beschreibung
Synthesis Analysis
Macranthoidin B, due to its complex molecular structure, has not been directly synthesized in the literature reviewed. However, studies on similar bioactive saponins suggest that their extraction from natural sources, followed by purification, is the primary method of obtaining these compounds. The pharmacokinetic profiles of macranthoidin B and related saponins, such as macranthoidin A and dipsacoside B, have been explored using advanced analytical methods like liquid chromatography-mass spectrometry, indicating the compound's stability and bioavailability in biological systems (Chen et al., 2009).
Molecular Structure Analysis
The molecular structure of macranthoidin B is characterized by its saponin skeleton, which is crucial for its bioactivity. While specific studies on the molecular structure analysis of macranthoidin B are not directly available, the general structure of hederagenin saponins includes a steroidal framework that is essential for their interaction with biological targets. The detailed structure-function relationships are often elucidated through spectroscopic methods and molecular modeling.
Chemical Reactions and Properties
Macranthoidin B's chemical properties, such as its reactivity and stability, are influenced by its saponin structure. Saponins are known for their surfactant properties, which contribute to their ability to interact with biological membranes. The compound's activity, including its anti-tumor effects, is partly attributed to these chemical properties, which enable it to induce apoptosis and affect cell proliferation through mitochondrial pathways (Wang et al., 2009).
Physical Properties Analysis
The physical properties of macranthoidin B, such as solubility and crystallinity, are crucial for its formulation and delivery as a potential therapeutic agent. These properties are typically assessed through pharmacokinetic studies and help in understanding the compound's behavior in biological systems. For instance, the solubility of macranthoidin B in aqueous and organic solvents can affect its absorption and bioavailability in vivo.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of macranthoidin B with other molecules are key factors in its biological efficacy. Its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells is a direct result of its chemical properties. The modulation of key metabolic pathways by macranthoidin B, leading to enhanced ROS generation and cytotoxicity, highlights its potential as a chemotherapeutic agent (Fan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Macranthoidin B (MB) has been found to modulate key metabolic pathways to enhance Reactive Oxygen Species (ROS) generation and induce cytotoxicity and apoptosis in colorectal cancer cells .
Methods of Application or Experimental Procedures
The superoxide production with MB exposure in CRC cells was measured using lucigenin chemiluminescence and real-time PCR . An established metabolomics profiling platform combining ultra-performance liquid chromatography-tandem mass spectrometry (LC-MS) with gas chromatography-mass spectrometry (GC-MS) was performed to determine MB’s effect on total metabolite variation in CRC cells .
Results or Outcomes
MB was found to increase ROS generation via modulating key metabolic pathways . A total of 236 metabolites were identified in HCT-116 cells in which 31 metabolites were determined to be significantly regulated (p ≤ 0.05) after MB exposure . Key metabolites include glucose, fructose, citrate, arginine, phenylalanine, and S-adenosylhomocysteine (SAH), suggesting specific modulation of metabolism on carbohydrates, amino acids and peptides, lipids, nucleotide, cofactors and vitamins in HCT-116 CRC cells with MB treatment highly associated with apoptosis triggered by enhanced ROS and activated caspase-3 .
2. Application in Hepa1-6 Cell Proliferation Research
Summary of the Application
Macranthoidin B (MB) has been found to promote oxidative stress-induced inhibition of Hepa1-6 cell proliferation via selenoprotein .
Methods of Application or Experimental Procedures
The CCK8 method was used to detect the inhibition rate in Hepa1-6 cell proliferation . The production of ROS, MDA, GSH levels, and GSH-Px and SOD activities was detected according to corresponding reagent kits . The mRNA expressions of 25 selenoproteins in Hepa1-6 cells were determined via real-time quantitative PCR (qRT-PCR) .
Results or Outcomes
With an increasing concentration of MB, the inhibitory effect on Hepa1-6 cell proliferation intensified . The treatment group showed significantly increased ROS levels, elevated MDA contents, and decreased GSH level, GSH-Px activity, and SOD activity . Increasing MB concentration treatment induced remarkable degradation of Txnrd1, Txnrd2, Txnrd3, Gpx1, Gpx2, Gpx3, Gpx6, Dio1, Dio2, Selt, Selp, Selh, Selk, Selw, Seln, and Dio3 .
Safety And Hazards
Zukünftige Richtungen
The future directions of Macranthoidin B research could involve further investigation into its mechanism of action, particularly its role in inducing ROS-mediated apoptosis in cancer cells . Additionally, more research could be conducted to explore its potential therapeutic applications in cancer treatment .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKINZCVTEPSBCI-ZBXZRPIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H106O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Macranthoidin B | |
CAS RN |
136849-88-2 | |
Record name | Macranthoidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MACRANTHOIDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.